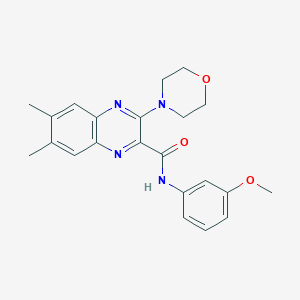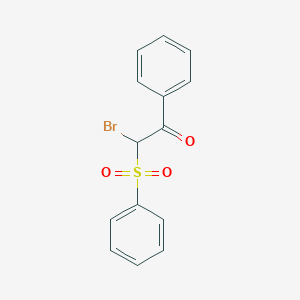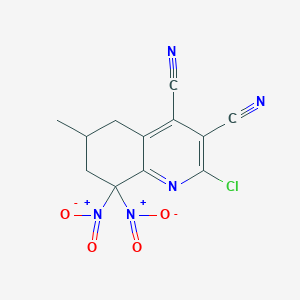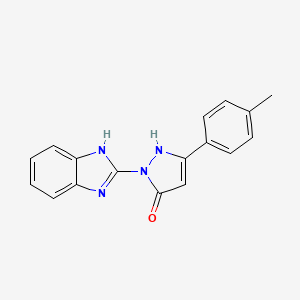![molecular formula C12H20ClNO4S B14942611 methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate](/img/structure/B14942611.png)
methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 5-{(2R,3S,4R)-3-CHLORO-4-[(METHOXYCARBONYL)AMINO]TETRAHYDRO-2-THIOPHENYL}PENTANOATE is a complex organic compound with a unique structure that includes a chlorinated tetrahydrothiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{(2R,3S,4R)-3-CHLORO-4-[(METHOXYCARBONYL)AMINO]TETRAHYDRO-2-THIOPHENYL}PENTANOATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.
Chlorination: Introduction of the chlorine atom at the 3-position of the tetrahydrothiophene ring using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The methoxycarbonyl group is introduced through an amidation reaction, typically using methoxycarbonyl chloride and a suitable amine.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 5-{(2R,3S,4R)-3-CHLORO-4-[(METHOXYCARBONYL)AMINO]TETRAHYDRO-2-THIOPHENYL}PENTANOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
METHYL 5-{(2R,3S,4R)-3-CHLORO-4-[(METHOXYCARBONYL)AMINO]TETRAHYDRO-2-THIOPHENYL}PENTANOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of chlorinated tetrahydrothiophene derivatives on biological systems.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Wirkmechanismus
The mechanism of action of METHYL 5-{(2R,3S,4R)-3-CHLORO-4-[(METHOXYCARBONYL)AMINO]TETRAHYDRO-2-THIOPHENYL}PENTANOATE involves its interaction with specific molecular targets. The chlorinated tetrahydrothiophene ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The methoxycarbonyl group may also play a role in binding to these targets, enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-[(2R,3S,4R)-3-acetoxy-4-(benzoylamino)tetrahydro-2-thiophenyl]pentanoate: This compound has a similar tetrahydrothiophene ring but differs in the substituents attached to it.
Methyl 5-[(2R,3S,4R)-3-hydroxy-4-(methoxycarbonyl)tetrahydro-2-thiophenyl]pentanoate: This compound has a hydroxyl group instead of a chlorine atom.
Uniqueness
METHYL 5-{(2R,3S,4R)-3-CHLORO-4-[(METHOXYCARBONYL)AMINO]TETRAHYDRO-2-THIOPHENYL}PENTANOATE is unique due to the presence of the chlorine atom and the methoxycarbonyl group, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.
Eigenschaften
Molekularformel |
C12H20ClNO4S |
|---|---|
Molekulargewicht |
309.81 g/mol |
IUPAC-Name |
methyl 5-[(2R,3S,4R)-3-chloro-4-(methoxycarbonylamino)thiolan-2-yl]pentanoate |
InChI |
InChI=1S/C12H20ClNO4S/c1-17-10(15)6-4-3-5-9-11(13)8(7-19-9)14-12(16)18-2/h8-9,11H,3-7H2,1-2H3,(H,14,16)/t8-,9-,11+/m1/s1 |
InChI-Schlüssel |
RVBCICRKXVNKTK-KKZNHRDASA-N |
Isomerische SMILES |
COC(=O)CCCC[C@@H]1[C@H]([C@@H](CS1)NC(=O)OC)Cl |
Kanonische SMILES |
COC(=O)CCCCC1C(C(CS1)NC(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-hydroxy-2-(propan-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14942540.png)
![(3E)-3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B14942544.png)
![3-(4-chlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942545.png)

![4-bromo-1-hydroxy-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B14942560.png)
![1H-Pyrrole-3-carbonitrile, 2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethyl-](/img/structure/B14942563.png)
![4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942577.png)

![methyl 4-[1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B14942596.png)
![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14942600.png)

![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B14942610.png)
![4-[1-(4-fluorophenyl)ethyl]-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14942614.png)

